![molecular formula C20H24O3 B1360785 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-butyronaphthone CAS No. 898756-29-1](/img/structure/B1360785.png)
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-butyronaphthone
Overview
Description
The compound “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1’-butyronaphthone” is a naphthone derivative with a 5,5-dimethyl-1,3-dioxan-2-yl group attached at the 4-position . Naphthones are a type of organic compound derived from naphthalene, and the 5,5-dimethyl-1,3-dioxan-2-yl group is a type of acetal, which is often used as a protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the naphthone, with the 5,5-dimethyl-1,3-dioxan-2-yl group attached at the 4-position . The presence of this group would likely have significant effects on the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the 5,5-dimethyl-1,3-dioxan-2-yl group could influence its solubility, stability, and reactivity .Scientific Research Applications
Photovoltaic Cell Component
One of the notable applications of derivatives of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-butyronaphthone is in the development of organic photovoltaic cells. Specifically, certain monomers, such as 4-{2-[4-(5,5-dimethyl[1,3]dioxan-2-yl)-2,5-dipropoxyphenyl]vinyl}benzyl)phosphonic acid diethyl ester and others, were synthesized and subsequently used to create trimeric oligophenylenevinylenes (OPVs). These OPVs were then tested as active materials in photovoltaic cells, where they demonstrated conversion efficiencies ranging from 0.5-1% in blends with the soluble C(60) derivative PCBM. Notably, a terpyridine end-functionalized trimer and a heterotrimer with a mixed composition of monomers were also prepared as part of this research, indicating the potential for further development and optimization in this field (Jørgensen & Krebs, 2005).
Chemical Synthesis and Molecular Structures
Further, the compound has been involved in various chemical synthesis processes and structural analyses. For example, reactions involving derivatives of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-butyronaphthone have led to the creation of various molecular structures with potential applications in different fields. Some of these include the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which showed significant anti-inflammatory activities in mouse models, and the synthesis and structural analysis of compounds like 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3- dioxan-5-yl}pyridinium Ylide. These studies contribute to a better understanding of the compound's potential utility and provide a basis for the development of new applications in various areas of scientific research (Li et al., 2008), (Kuhn et al., 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-naphthalen-1-ylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-20(2)13-22-19(23-14-20)12-6-11-18(21)17-10-5-8-15-7-3-4-9-16(15)17/h3-5,7-10,19H,6,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMBYCKPMJGYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=CC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646029 | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-1-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-butyronaphthone | |
CAS RN |
898756-29-1 | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(1-naphthalenyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-1-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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